丙酮酸丁酯

描述

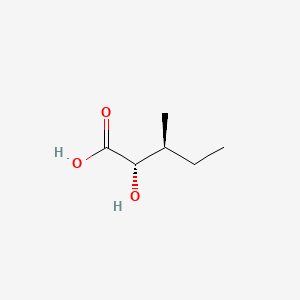

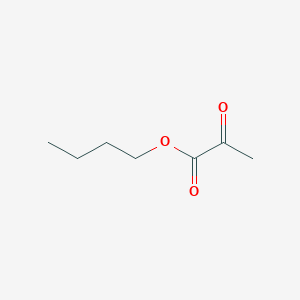

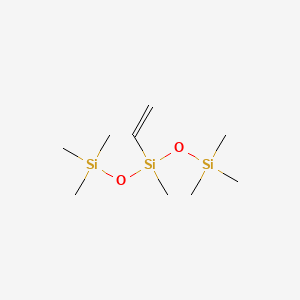

Butyl pyruvate is a chemical compound with the formula C7H12O3 . It is a derivative of pyruvic acid, an important endogenous metabolite that can scavenge reactive oxygen species .

Synthesis Analysis

Butyl pyruvate is typically synthesized through ester exchange reactions . The process involves taking pyruvic acid and butanol as raw materials and adding a catalyst such as sulfuric acid or ferrous sulfate. The reaction mixture is then heated to carry out the ester exchange reaction. The product, butyl pyruvate, is obtained through distillation and purification .

Molecular Structure Analysis

The molecular structure of butyl pyruvate consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has a molecular weight of 144.1684 . The IUPAC Standard InChI for butyl pyruvate is InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving butyl pyruvate are not widely documented, it’s known that pyruvate derivatives are important in various biochemical pathways. For instance, pyruvate is a key molecule at the intersection of multiple biochemical pathways, including glycolysis and the citric acid cycle .

Physical And Chemical Properties Analysis

Butyl pyruvate has a molecular weight of 144.1684 . It has a density of 0.996±0.06 g/cm3 (Predicted), a boiling point of 70-71 °C (Press: 11 Torr), a flash point of 71.4°C, and a vapor pressure of 0.525mmHg at 25°C . The refractive index of butyl pyruvate is 1.415 .

科学研究应用

1. 微生物生产和代谢工程

丙酮酸丁酯作为丙酮酸的衍生物,在微生物代谢过程中发挥着重要作用。丙酮酸作为各种代谢途径中的关键中间体,包括糖酵解和 TCA 循环。它还用于合成诸如乙偶姻、2,3-丁二醇、丁醇和丁酸等化合物,这些化合物在食品、制药和生物能源工业中很重要。微生物的代谢工程一直是利用可再生资源可持续生产这些化合物的重点,为传统的化学合成提供了生态友好的替代方案 (Luo 等人,2023)。

2. 发酵工艺

可以追溯到 1948 年的研究探索了产丁酸生物体对丙酮酸的发酵。研究重点介绍了丙酮酸在丁醇-丙酮发酵过程中形成 C4 化合物中的作用,展示了微生物系统中的代谢灵活性和途径转变 (Cohen & Cohen-bazire, 1948)。

3. 提取和分离技术

丙酮酸丁酯与丙酮酸密切相关,可以使用各种技术进行提取。研究已经调查了丙酮酸在不同溶剂中使用磷酸三正丁酯的萃取平衡,这对于从发酵液或废水中回收丙酮酸至关重要。这项研究对于其在化学和制药工业中的应用至关重要 (Pal & Keshav, 2014)。

4. 抗癌应用

在药物化学领域,丙酮酸衍生物(例如由丙酮酸化合物合成的 α-吲哚丙烯酸酯)已显示出有希望的抗癌活性。这证明了丙酮酸丁酯衍生物在开发新的抗癌药物中的潜力 (El-Harairy 等人,2020)。

5. 心脏保护作用

研究表明,与丙酮酸丁酯密切相关的丙酮酸具有心脏保护作用。它增强心脏收缩性能,并保护心肌免受缺血再灌注损伤和氧化应激。这些发现可以扩展到了解丙酮酸丁酯在心血管疾病中的潜在治疗应用 (Mallet 等人,2005)。

6. 生化分析和酶学

产丁酸纤维杆菌是一种产丁酸细菌,已对其将丙酮酸转化为丁酸的酶促转化进行了研究。了解这种转化的酶学对于在生物化学和微生物学中的应用至关重要 (Miller & Jenesel, 1979)。

安全和危害

Butyl pyruvate is classified as a flammable liquid and should be stored away from fire and heat sources . In case of contact with skin or eyes, it should be washed off with plenty of water and medical attention should be sought if discomfort persists . Appropriate protective equipment, including glasses, gloves, and protective clothing, should be worn when handling butyl pyruvate .

未来方向

While specific future directions for butyl pyruvate are not well-documented, research into pyruvate and its derivatives continues to be an active field. For instance, there is ongoing research into the metabolic engineering of microorganisms to produce pyruvate and its derivatives more efficiently . Additionally, the use of pyruvate derivatives as anti-inflammatory agents is being explored .

属性

IUPAC Name |

butyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZUOXBHFXAWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335220 | |

| Record name | Butyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl pyruvate | |

CAS RN |

20279-44-1 | |

| Record name | Butyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)